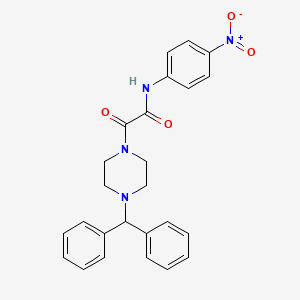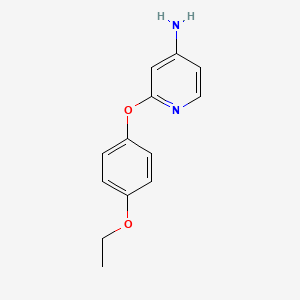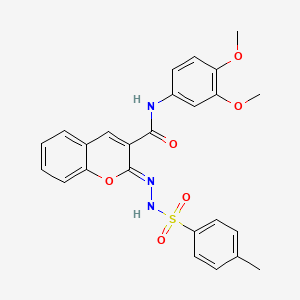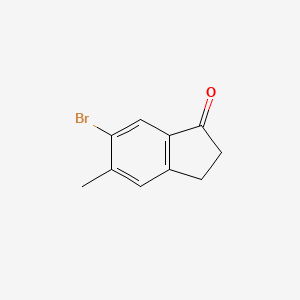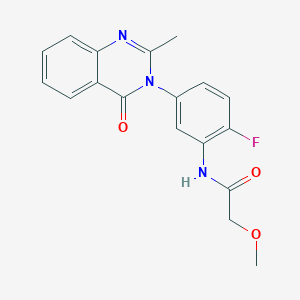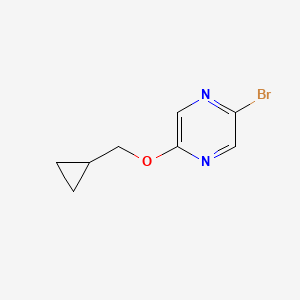
2-Bromo-5-(cyclopropylmethoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-(cyclopropylmethoxy)pyrazine” is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.07 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 2nd position with a bromine atom and at the 5th position with a cyclopropylmethoxy group .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 277.3±35.0 °C, and its predicted density is 1.576±0.06 g/cm3 . Its pKa is predicted to be -1.50±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Brominated Precursors for Pyrazole Synthesis : Brominated trihalomethylenones, including compounds similar to 2-Bromo-5-(cyclopropylmethoxy)pyrazine, have been explored as precursors in synthesizing various pyrazole derivatives. These compounds are used in cyclocondensation reactions with hydrazine monohydrate, leading to the formation of various pyrazole structures in moderate to good yields (Martins et al., 2013).
Color Tuning in Iridium Complexes : The role of ancillary ligands in color tuning of iridium complexes has been demonstrated using derivatives of pyrazine. These studies are crucial in the field of photophysical materials (Stagni et al., 2008).
Corrosion Inhibition : Pyrazine derivatives, including this compound, have been investigated for their potential as corrosion inhibitors. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations suggest these compounds could effectively inhibit corrosion (Saha et al., 2016).
Biological and Pharmaceutical Applications
Antibacterial Activities : Certain pyrazine derivatives have shown promising antibacterial activities. For instance, studies have identified compounds exhibiting significant inhibitory effects against strains like Bacillus cereus and Staphylococcus aureus (Tribak et al., 2018).
Antidepressant Activities : Research on pyrazoline derivatives, structurally related to this compound, has indicated potential antidepressant effects. These compounds were found to reduce immobility times in mice, suggesting their utility in treating depression (Palaska et al., 2001).
Antiviral Properties : Studies on pyrazino-pyrazine derivatives have shown in vitro antiviral activity against various viruses, including measles, influenza, and herpes simplex. This indicates the potential of these compounds in developing antiviral drugs (Verini et al., 1975).
Anti-Inflammatory Effects : Pyrrolo[1,2-a]pyrazines, synthesized from compounds like 2-Bromo-5-methoxypyrazine, have shown moderate in vitro anti-inflammatory effects. These findings suggest their potential as anti-inflammatory agents (Zhou et al., 2013).
Safety and Hazards
When handling “2-Bromo-5-(cyclopropylmethoxy)pyrazine”, it’s important to avoid breathing its mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas in case of accidental release .
Propiedades
IUPAC Name |
2-bromo-5-(cyclopropylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-11-8(4-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQQPNNWAXZONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556597.png)
![N-(3,4-difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2556598.png)
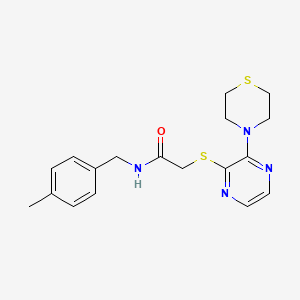
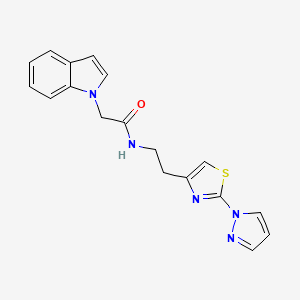

![(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2556603.png)

